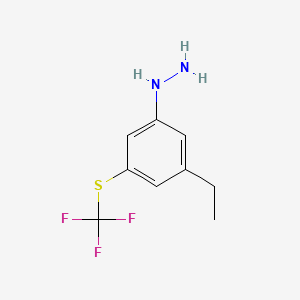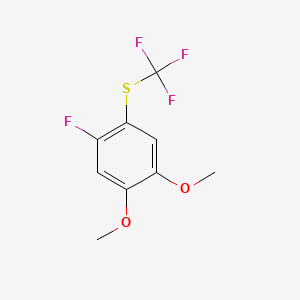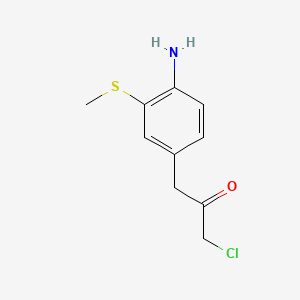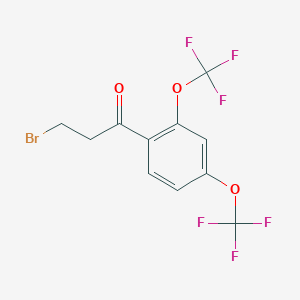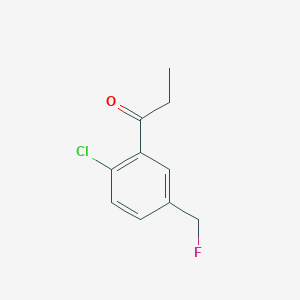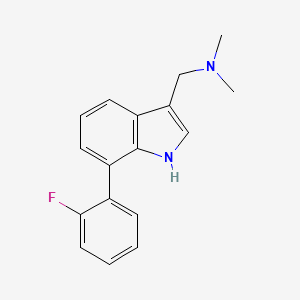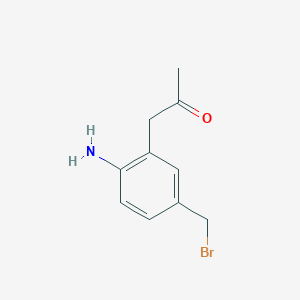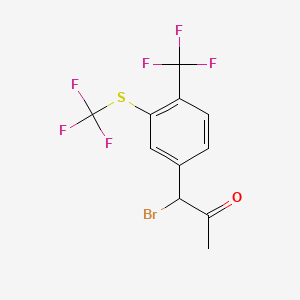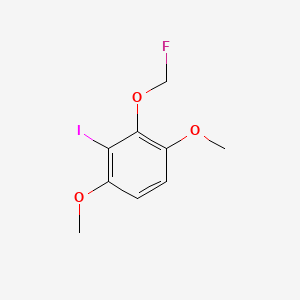
2-(Ethylsulfanyl)-5-(methylsulfanyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 2-(ethylthio)-5-(methylthio)- is a heterocyclic compound with the molecular formula C8H10S2. It is a derivative of thiophene, which is a five-membered ring containing four carbon atoms and one sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2-(ethylthio)-5-(methylthio)- can be achieved through several methods. One common approach involves the reaction of 2-bromo-5-methylthiophene with ethylthiolate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes. For example, the production of thiophene itself can be achieved through the reaction of buta-1,3-diene with sulfur in the presence of a phosphoric acid catalyst. Similar catalytic methods can be adapted for the synthesis of thiophene, 2-(ethylthio)-5-(methylthio)- .
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, 2-(ethylthio)-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Thiophene, 2-(ethylthio)-5-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological systems and as a probe in biochemical assays.
Industry: Used in the production of organic semiconductors, solar cells, and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of thiophene, 2-(ethylthio)-5-(methylthio)- involves its interaction with various molecular targets. The sulfur atoms in the thiophene ring can participate in electron-donating and electron-withdrawing interactions, affecting the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound with a simpler structure.
2-Methylthiophene: A derivative with a methyl group attached to the thiophene ring.
2-Ethylthiophene: A derivative with an ethyl group attached to the thiophene ring.
Uniqueness
Thiophene, 2-(ethylthio)-5-(methylthio)- is unique due to the presence of both ethylthio and methylthio groups on the thiophene ring. This dual substitution can enhance its reactivity and make it suitable for specific applications that other thiophene derivatives may not be able to achieve .
Eigenschaften
CAS-Nummer |
61809-22-1 |
|---|---|
Molekularformel |
C7H10S3 |
Molekulargewicht |
190.4 g/mol |
IUPAC-Name |
2-ethylsulfanyl-5-methylsulfanylthiophene |
InChI |
InChI=1S/C7H10S3/c1-3-9-7-5-4-6(8-2)10-7/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
RXHMHPLWCFWOOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC=C(S1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


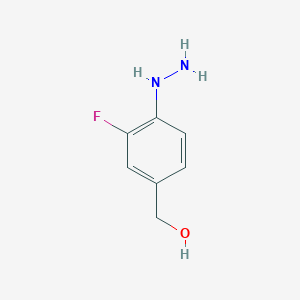
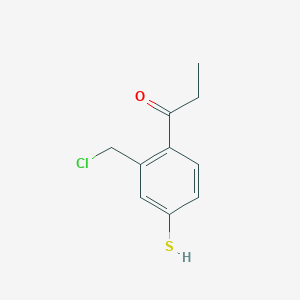
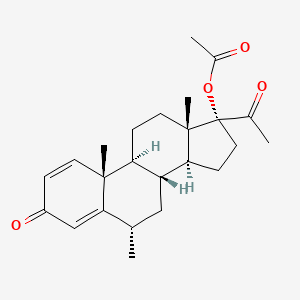
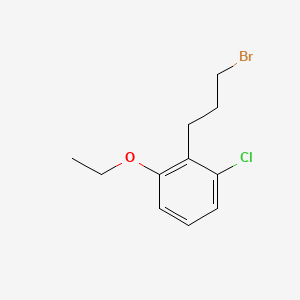
![N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide](/img/structure/B14063952.png)
